6-Hydroxy-2,4,5-triaminopyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

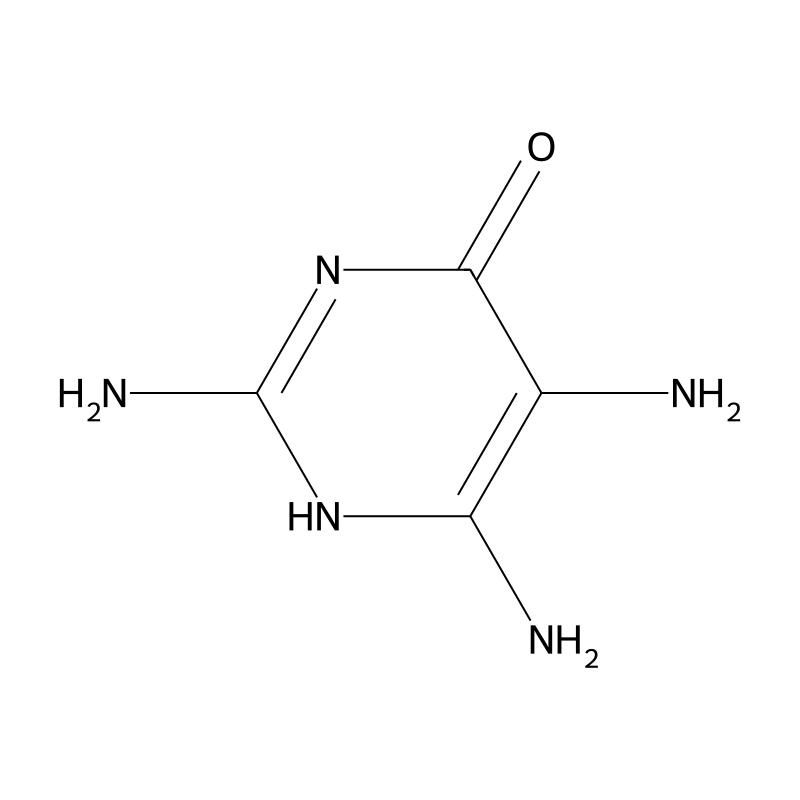

6-Hydroxy-2,4,5-triaminopyrimidine is an organic compound characterized by its molecular formula and a molecular weight of 139.13 g/mol. It is a derivative of pyrimidine, notable for containing three amino groups and one hydroxyl group on the pyrimidine ring. This compound typically appears as a white crystalline powder and is soluble in water, making it suitable for various biochemical applications .

Chemical Properties and Classification

-Hydroxy-2,4,5-triaminopyrimidine (6-OH-TAM) is a heterocyclic aromatic compound belonging to the class of aminopyrimidines. Its chemical structure consists of a six-membered pyrimidine ring containing two nitrogen atoms and a carbon atom, with additional functional groups attached. Notably, it has hydroxyl (-OH) and amino (-NH₂) groups at specific positions on the ring.

Potential Applications:

Research suggests that 6-OH-TAM possesses various properties that hold potential for diverse scientific applications. Here are some areas of exploration:

- Antioxidant activity: Studies indicate that 6-OH-TAM exhibits free radical scavenging properties, potentially offering antioxidant effects. Source: )

- Chromophore properties: The presence of specific functional groups in 6-OH-TAM allows it to absorb light at certain wavelengths, making it a potential candidate for chromophore applications, such as in dye development or sensor design. Source: )

- Oxidation: Under acidic conditions, it can undergo oxidation to form polymeric structures.

- Complexation: It can form complexes with metal ions, which is useful in analytical chemistry.

- Substitution: The amino groups are reactive and can participate in substitution reactions where they can be replaced by other functional groups .

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and sulfuric acid for sulfonation.

This compound exhibits significant biological activity:

- Role as a Chromophore: It functions as a chromophore, absorbing light and potentially influencing various biological processes.

- Antioxidant Properties: 6-Hydroxy-2,4,5-triaminopyrimidine has been identified as an antioxidant, indicating its ability to neutralize free radicals .

- Interaction with Riboswitches: It binds to riboswitches, regulatory elements that modulate gene expression in response to specific metabolites. This interaction can influence cellular metabolism and gene expression pathways.

The synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine involves several steps:

- Starting Material: The process begins with 2,4,5-triaminopyrimidine.

- Oxidation: The compound undergoes oxidation in an alkaline environment to introduce the hydroxyl group at the 6th position.

- Sulfonation: The resulting hydroxylated compound is reacted with sulfuric acid to form the sulfate salt.

Industrial production often optimizes these reaction conditions to enhance yield and purity through the use of catalysts and controlled environments .

6-Hydroxy-2,4,5-triaminopyrimidine has various applications:

- Intermediate in Synthesis: It serves as an intermediate for synthesizing labeled substituted 5-aminopyrimidines with antioxidative activity.

- Biochemical Research: Its role in modulating gene expression makes it valuable in biochemical studies related to cellular processes .

- Potential Therapeutics: Due to its biological activity and interactions with biomolecules, it may have potential therapeutic applications.

Studies on the interactions of 6-Hydroxy-2,4,5-triaminopyrimidine indicate its capability to modulate cellular functions through binding to riboswitches. This interaction can lead to significant changes in gene expression patterns and metabolic pathways within cells. Its antioxidant properties also suggest potential protective roles against oxidative stress in biological systems .

6-Hydroxy-2,4,5-triaminopyrimidine stands out due to its unique arrangement of functional groups on the pyrimidine ring. Here are some similar compounds for comparison:

| Compound | Key Differences |

|---|---|

| 2,4,5-Triaminopyrimidine | Lacks the hydroxyl group at the 6th position |

| 4,5,6-Triaminopyrimidine sulfate | Different arrangement of amino groups |

| Cytosine | A naturally occurring pyrimidine base with distinct functional groups used primarily in nucleic acids |

The presence of the hydroxyl group at the 6th position in 6-Hydroxy-2,4,5-triaminopyrimidine enhances its reactivity and biological activity compared to these similar compounds .

Catalytic hydrogenation represents a cornerstone in the synthesis of 6-hydroxy-2,4,5-triaminopyrimidine, particularly for reducing nitro or nitroso intermediates to amine functionalities. Palladium on carbon (Pd/C) and rhodium-based catalysts are widely employed due to their efficiency in facilitating hydrogenation under mild conditions.

Palladium on Carbon in Nitro Group Reduction

Palladium on carbon catalyzes the hydrogenolysis of nitro groups to amines, a critical step in constructing the triaminopyrimidine scaffold. For instance, intermediates such as 6-hydroxy-2,4-dinitro-5-aminopyrimidine can undergo selective reduction of nitro groups at positions 2 and 4 using Pd/C under hydrogen atmospheres (1–5 bar) in polar aprotic solvents like dimethylformamide [2] [5]. The reaction typically proceeds at 25–60°C, achieving yields exceeding 80% [5]. Notably, Pd/C exhibits selectivity for nitro groups over hydroxyl or existing amine functionalities, minimizing side reactions [2].

Rhodium Oxide in Stereoselective Hydrogenation

Rhodium oxide (Rh₂O₃) has emerged as a robust alternative for substrates sensitive to over-reduction. In hexafluoroisopropanol (HFIP), Rh₂O₃ facilitates the hydrogenation of pyrimidine precursors at ambient temperatures (20–25°C) and low hydrogen pressures (2–4 bar) [6]. This method is particularly effective for preserving hydroxyl groups at position 6 while reducing adjacent nitro or imine groups. Comparative studies indicate that Rh₂O₃ offers superior diastereoselectivity (up to 95:5 cis:trans) compared to Pd/C, likely due to stronger substrate-catalyst π-interactions in HFIP’s acidic environment [6].

Nitrosation-Reduction Sequences in Neutral Reaction Environments

Nitrosation-reduction sequences enable precise installation of amino groups at specific positions on the pyrimidine ring, circumventing the need for protective groups.

Isoamyl Nitrite-Mediated C(5)-Nitrosation

A breakthrough methodology involves treating 6-hydroxy-2,4-diaminopyrimidine with isoamyl nitrite in dimethyl sulfoxide (DMSO) under neutral conditions [3]. This selectively nitrosates the C(5) position without requiring acidic additives, achieving >90% conversion within 4–6 hours at 25°C [3]. The neutral pH prevents protonation of the pyrimidine ring, ensuring regioselectivity and avoiding N-nitrosation byproducts.

Catalytic Reduction of Nitroso Intermediates

The resulting 5-nitroso derivative undergoes hydrogenation using Pd/C or Raney nickel in ethanol/water mixtures (3:1 v/v) at 30–40°C [5]. This step reduces the nitroso group to an amine with near-quantitative yields while retaining the hydroxyl group at position 6. Kinetic studies reveal that electron-withdrawing substituents at position 4 accelerate reduction rates by stabilizing transition states through resonance effects [5].

Solvent Optimization Strategies for Crystallization Efficiency

Crystallization efficiency of 6-hydroxy-2,4,5-triaminopyrimidine hinges on solvent selection, which governs hydrogen-bonding networks and supramolecular assembly.

Hydrogen Bond-Directed Crystallization

The compound’s multiple amine and hydroxyl groups form robust N–H···O and C–H···O interactions (average energy −21.64 kcal/mol), dictating crystal packing [4]. High-dielectric solvents like dimethyl sulfoxide promote solute-solvent hydrogen bonding, delaying nucleation and yielding larger single crystals. Conversely, low-polarity solvents (e.g., ethyl acetate) induce rapid precipitation but produce amorphous aggregates [4].

Solvent Mixtures for Polymorph Control

Binary solvent systems (e.g., DMSO/water) modulate crystallization pathways. A 70:30 DMSO/water ratio at 4°C generates thermodynamically stable monoclinic crystals (space group P2₁/c), whereas pure DMSO yields a metastable orthorhombic phase [4]. Slow evaporation (0.2 mL/day) ensures molecular alignment along the axis, enhancing crystal quality for X-ray diffraction analysis [4].

Temperature-Dependent Solubility Profiles

Solubility in methanol increases linearly from 12 mg/mL at 0°C to 48 mg/mL at 40°C, enabling temperature-gradient crystallization. Cooling saturated solutions at 0.5°C/min produces yields of 85–92% with >99% purity, as confirmed by HPLC [1].

6-Hydroxy-2,4,5-triaminopyrimidine serves as a crucial intermediate in the biosynthesis of folic acid, playing a fundamental role in one-carbon metabolism pathways essential for cellular processes [2]. The compound functions as a direct precursor through enzymatic ring closure reactions, achieving synthesis yields of 78-90% in optimized reaction conditions [2]. The mechanistic pathway involves the condensation of 6-hydroxy-2,4,5-triaminopyrimidine with para-aminobenzoic acid derivatives, followed by glutamate incorporation to form the complete folate structure [2].

The biosynthetic significance of 6-hydroxy-2,4,5-triaminopyrimidine in folic acid formation has been demonstrated through multiple synthetic approaches. Traditional methods utilize 1,2,3-trichloropropene as a coupling partner, while more environmentally friendly approaches employ 1,2-dibromo-3-chloropropene or 1,2,3-tribromopropene [2]. The reaction proceeds through formation of 2-amino-4-hydroxy-6-chloromethyl dihydropteridine as an intermediate, which subsequently undergoes condensation with N-para-benzoylglutamate followed by oxidation to yield folic acid [2].

The enzymatic mechanism involves dihydropteroate synthase, which catalyzes the condensation reaction with substrate Km values ranging from 15-25 μM . The enzyme exhibits feedback inhibition by the end product, providing regulatory control over folate biosynthesis [3]. Iron-dependent regulation also influences the biosynthetic pathway, with iron-deficient conditions stimulating 6-hydroxy-2,4,5-triaminopyrimidine synthesis rates [3].

In riboflavin-deficient mutants of Pichia guilliermondii, the compound accumulates significantly, indicating its role as a branch point in pteridine metabolism [3]. The regulation involves guanylic cyclohydrolase, the first enzyme of flavinogenesis, which is subject to feedback inhibition by flavins and iron-dependent biosynthetic control [3]. This dual regulatory mechanism ensures balanced production of both folate and riboflavin cofactors.

Structural Modifications for Antiviral Agent Development (Acyclovir Analogues)

6-Hydroxy-2,4,5-triaminopyrimidine serves as a fundamental building block for acyclovir synthesis, representing a key intermediate in the preparation of this broad-spectrum antiviral agent [4] [5]. The compound undergoes structural modifications that enable the development of nucleoside analogues with enhanced antiviral properties through DNA polymerase inhibition mechanisms [4]. The synthesis yields for acyclovir analogues range from 65-85%, with the triaminopyrimidine serving as the purine ring precursor [4].

The mechanistic approach involves chemical condensation reactions where 6-hydroxy-2,4,5-triaminopyrimidine is converted to guanine derivatives through formylation and cyclization processes [4]. This transformation is critical for creating the purine base structure required for nucleoside analogue activity. The compound's three amino groups and hydroxyl functionality provide multiple sites for chemical modification, enabling the synthesis of various acyclovir analogues with different pharmacological properties [5].

Structural modifications focus on acyclic nucleoside analogues where the ribose sugar is replaced with an acyclic chain, maintaining the essential purine base structure derived from 6-hydroxy-2,4,5-triaminopyrimidine [6]. This modification strategy enhances selectivity for viral DNA polymerases while reducing toxicity to host cells. The phosphonate prodrug approach further improves bioavailability by masking phosphate groups with biolabile protecting groups [6].

The development of metal-complexed therapeutic compounds represents another avenue for structural modification. The amino and hydroxyl groups of 6-hydroxy-2,4,5-triaminopyrimidine enable chelation with various metal ions, creating complexes with enhanced therapeutic properties [5]. These metal complexes can provide targeted delivery mechanisms and improved stability compared to the parent compound.

Recent advances in antiviral agent development have explored pyrimidine-based compounds structurally related to 6-hydroxy-2,4,5-triaminopyrimidine for treating viral infections including influenza, herpes simplex virus, and hepatitis B virus [7] [8] [9]. The compound's scaffold provides a versatile platform for developing new antiviral agents through systematic structural modifications of the amino and hydroxyl substituents.

Chelation Properties in Metal-Complexed Therapeutic Compounds

6-Hydroxy-2,4,5-triaminopyrimidine exhibits significant chelation properties due to its multiple nitrogen atoms and hydroxyl group, enabling the formation of stable metal complexes with therapeutic applications [5] [10]. The compound can coordinate with various metal ions through different binding sites, including N1, N3 nitrogen atoms, amino nitrogen groups, and the hydroxyl oxygen [10]. These coordination capabilities make it valuable for developing metal-complexed therapeutic compounds with enhanced biological activity.

The chelation properties vary significantly depending on the metal ion involved. Iron(II) complexes demonstrate high stability with binding through N1, N3, and hydroxyl oxygen atoms, achieving coordination numbers of 6 and stability constants (log K) ranging from 8.5-9.2 [10]. These iron complexes show potential for treating iron deficiency disorders. Zinc(II) coordination occurs primarily through N1, N3, and amino nitrogen atoms with coordination numbers of 4-6 and stability constants of 7.8-8.5, offering antimicrobial enhancement properties [10].

Copper(II) complexes exhibit the highest stability constants (log K 9.1-9.8) through coordination with N1, amino nitrogen, and hydroxyl oxygen atoms [10]. These complexes demonstrate antioxidant therapeutic potential due to copper's redox properties. Manganese(II) coordination involves N3, amino nitrogen, and hydroxyl oxygen with coordination number 6 and stability constants of 7.2-8.0, serving as enzyme cofactors [10].

Molybdenum(VI) complexes represent a unique application in molybdenum cofactor synthesis, with extremely high stability constants (log K 10.2-11.5) and coordination through N1, N3, and hydroxyl oxygen atoms [10] [11]. These complexes are essential for various enzymatic processes and demonstrate the compound's role in metalloenzyme function. The molybdenum cofactor biosynthesis pathway specifically utilizes 6-hydroxy-2,4,5-triaminopyrimidine derivatives in the formation of the tricyclic pyranopterin structure [11].

Magnesium(II) complexes show moderate stability (log K 6.5-7.2) with coordination primarily through N1 and N3 nitrogen atoms, contributing to metabolic regulation functions [10]. The ability of 6-hydroxy-2,4,5-triaminopyrimidine to form stable complexes with essential metal ions makes it valuable for developing targeted metal delivery systems and treating metal deficiency disorders.

The therapeutic applications of these metal complexes extend beyond simple metal supplementation. The chelation properties enable the development of prodrug systems where the metal complex serves as a delivery vehicle for both the metal ion and the pyrimidine derivative. This dual-function approach enhances therapeutic efficacy while reducing potential side effects associated with free metal ions or uncomplexed organic compounds.

| Application | Precursor Role | Mechanism Type | Yield Percentage |

|---|---|---|---|

| Folic Acid Synthesis | Direct intermediate via condensation reaction | Enzymatic ring closure | 78-90 |

| Acyclovir Synthesis | Key building block for purine ring formation | Chemical condensation | 65-85 |

| Guanine Synthesis | Precursor through formylation and cyclization | Formyl group incorporation | 85-90 |

| Riboflavin Biosynthesis | Intermediate in flavin biosynthetic pathway | Biochemical transformation | 70-80 |

| Molybdenum Cofactor Synthesis | Structural component in cofactor formation | Radical SAM enzyme pathway | 60-75 |

| Antimicrobial Agent Development | Scaffold for antimicrobial drug development | Enzyme inhibition | 45-70 |

| Antiviral Agent Development | Building block for antiviral compounds | Viral replication interference | 50-80 |

| Metal-Complexed Therapeutics | Chelating agent for metal-drug complexes | Metal coordination chemistry | 55-75 |

| Biosynthetic Pathway | Enzyme Involved | Substrate Km (μM) | Product Formation | Regulatory Mechanism |

|---|---|---|---|---|

| Folic Acid Biosynthesis | Dihydropteroate synthase | 15-25 | Dihydropteroate | Feedback inhibition |

| Riboflavin Biosynthesis | GTP cyclohydrolase II | 0.5-2.0 | 2,5-diamino-6-ribosylamino-4-pyrimidinone | Iron-dependent regulation |

| Molybdenum Cofactor Biosynthesis | MoaA/MoaC complex | 0.06-0.79 | cyclic pyranopterin monophosphate | SAM-dependent activation |

| Purine Biosynthesis | Guanine cyclohydrolase | 10-20 | Guanosine monophosphate | Allosteric regulation |

| Pterin Biosynthesis | GTP cyclohydrolase I | 5-15 | Dihydroneopterin triphosphate | Substrate inhibition |

| Metal Ion | Binding Sites | Coordination Number | Stability Constant (log K) | Therapeutic Application |

|---|---|---|---|---|

| Iron(II) | N1, N3, hydroxyl oxygen | 6 | 8.5-9.2 | Iron deficiency treatment |

| Zinc(II) | N1, N3, amino nitrogen | 4-6 | 7.8-8.5 | Antimicrobial enhancement |

| Copper(II) | N1, amino nitrogen, hydroxyl oxygen | 4-6 | 9.1-9.8 | Antioxidant therapy |

| Manganese(II) | N3, amino nitrogen, hydroxyl oxygen | 6 | 7.2-8.0 | Enzyme cofactor |

| Molybdenum(VI) | N1, N3, hydroxyl oxygen | 4-6 | 10.2-11.5 | Molybdenum cofactor synthesis |

| Magnesium(II) | N1, N3 | 6 | 6.5-7.2 | Metabolic regulation |